molecular formula C12H16O3 B1445173 4-Isobutoxy-3-methylbenzoic acid CAS No. 1215952-74-1

4-Isobutoxy-3-methylbenzoic acid

Cat. No. B1445173
CAS RN: 1215952-74-1
M. Wt: 208.25 g/mol
InChI Key: PMPBUNFRMWMKBU-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-methylbenzoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory effects. It is a member of the propionic acid class of NSAIDs and is commonly used to treat pain, fever, and inflammation.

Scientific Research Applications

Analytical and Detection Applications

  • Hydroxyl Radical Detection in Cerebral Ischemia and Reperfusion

    The use of 4-hydroxybenzoic acid derivatives, closely related to 4-Isobutoxy-3-methylbenzoic acid, has been utilized as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion. This method involves the hydroxylation of 4-hydroxybenzoic acid to form its dihydroxy derivatives, providing insights into oxidative stress and radical generation in vivo during such neural events (Liu et al., 2002).

  • Metabolite Analysis and Drug-Drug Interaction Potential

    Studies involving methyl 3,4-dihydroxybenzoate (a compound structurally similar to 4-Isobutoxy-3-methylbenzoic acid) revealed its metabolic pathways, excretion, and cytochrome P450 inhibition potential. This is crucial for understanding its behavior in biological systems, particularly in the context of neurodegenerative diseases (Wang et al., 2019).

Ecotoxicological and Environmental Impact Studies

  • Fate and Behavior in Aquatic Environments: Parabens, which include esters of para-hydroxybenzoic acid (a core structure in 4-Isobutoxy-3-methylbenzoic acid), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are noted for being emerging contaminants, with their ubiquity in surface water and sediments due to continuous introduction from various sources (Haman et al., 2015).

Biological Impact and Pharmacological Activities

  • Anti-inflammatory Properties of Structurally Related Compounds: Gallic acid, sharing the benzoic acid core with 4-Isobutoxy-3-methylbenzoic acid, is renowned for its potent anti-inflammatory properties. Studies have elaborated on its pharmacological activities and mechanisms of action, particularly in inflammation-related diseases, providing a basis for therapeutic applications (Bai et al., 2020).

properties

IUPAC Name

3-methyl-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBUNFRMWMKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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